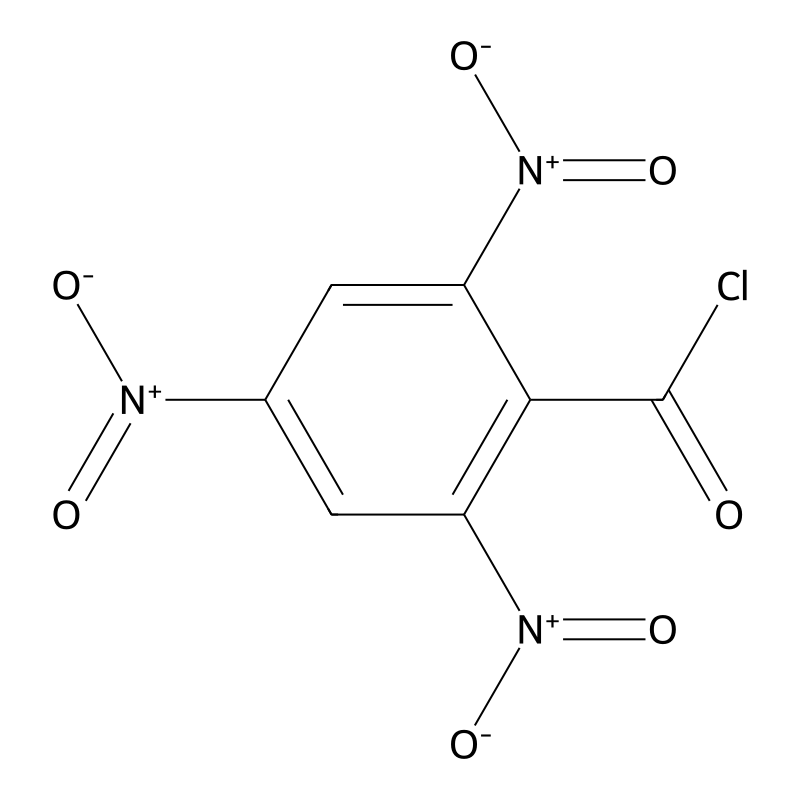

2,4,6-Trinitrobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Potential applications based on structure: The presence of the chloride group (Cl) suggests its use as a derivatizing agent to introduce a 2,4,6-trinitrobenzoyl (TNB) group onto biomolecules or other organic compounds. TNB can act as a chromophore, making the modified molecule easier to detect and quantify using spectroscopic techniques [].

- Limited literature mentions: Scientific databases like PubChem or the National Institute of Standards and Technology (NIST) WebBook do not report extensive research applications for this specific compound ([1], []).

2,4,6-Trinitrobenzoyl chloride is an organic compound with the molecular formula CHClNO. It is a derivative of benzoyl chloride, characterized by the presence of three nitro groups attached to the benzene ring. This compound is notable for its high reactivity due to the electron-withdrawing nature of the nitro groups, making it a valuable intermediate in organic synthesis and various

- Nucleophilic Substitution: The nitro groups enhance the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This reaction can lead to the formation of various substituted products.

- Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon or metal hydrides.

- Hydrolysis: Under acidic or basic conditions, 2,4,6-trinitrobenzoyl chloride can undergo hydrolysis, resulting in the cleavage of the acyl chloride bond and forming 2,4,6-trinitrobenzoic acid .

The biological activity of 2,4,6-trinitrobenzoyl chloride has been explored in various contexts. It has been investigated for its potential effects on cellular processes and interactions with biological molecules. The compound's ability to undergo nucleophilic substitution and reduction may influence its interactions with enzymes and other molecular targets, potentially leading to enzyme inhibition or activation .

The synthesis of 2,4,6-trinitrobenzoyl chloride typically involves nitration reactions. Common methods include:

- Nitration of Benzoyl Chloride: Benzoyl chloride can be nitrated using a mixture of concentrated nitric and sulfuric acids. This process introduces nitro groups at the 2, 4, and 6 positions on the benzene ring.

- Direct Synthesis: Another method involves the direct reaction of benzene with a mixture of nitric acid and sulfuric acid under controlled conditions to yield 2,4,6-trinitrobenzoyl chloride .

2,4,6-Trinitrobenzoyl chloride finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

- Explosives: Due to its high reactivity and energy content, it is studied for potential use in explosive formulations.

- Research: The compound is utilized in chemical research for developing new synthetic methodologies and exploring reaction mechanisms .

Interaction studies involving 2,4,6-trinitrobenzoyl chloride have focused on its reactivity with biological molecules. These studies aim to understand how the compound interacts with enzymes and receptors at a molecular level. Such interactions may lead to significant biochemical effects that could be harnessed for therapeutic applications or as chemical probes in biological research .

Several compounds share structural similarities with 2,4,6-trinitrobenzoyl chloride. Here are a few notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-(2,4-Dinitrobenzoyl)chloride | Contains two nitro groups attached to a benzoyl group | Less reactive than 2,4,6-trinitrobenzoyl chloride |

| 4-(2,4,6-Trinitrophenyl)chloride | Similar structure but with a phenyl group instead of benzoyl | Different reactivity profile due to phenyl substitution |

| 2,4-Dinitrotoluene | A methyl-substituted derivative with two nitro groups | Commonly known as TNT; used extensively in explosives |

Uniqueness

The uniqueness of 2,4,6-trinitrobenzoyl chloride lies in its three nitro substituents on the benzene ring. This configuration significantly enhances its reactivity compared to similar compounds with fewer nitro groups. The presence of multiple electron-withdrawing groups not only increases its electrophilicity but also broadens its potential applications in both synthetic chemistry and materials science .

Catalytic Systems for Acylation Reactions

The synthesis of 2,4,6-trinitrobenzoyl chloride often begins with the oxidation of 2,4,6-trinitrotoluene (TNT) to 2,4,6-trinitrobenzoic acid (TNBA), followed by chlorination using reagents such as thionyl chloride. Recent studies have explored catalytic systems to improve the efficiency of intermediate and downstream reactions. For example, composite catalysts combining trifluoromethanesulfonic acid (TfOH) and rare earth triflates ($$ \text{Re(OTf)}3 $$) demonstrate synergistic effects in Friedel-Crafts acylation reactions. In solvent-free conditions, La(OTf)$$3$$ paired with TfOH reduced catalyst loading by 50% while maintaining 87% yield and 99% selectivity for para-substituted products.

A comparative analysis of catalytic systems reveals distinct performance variations:

| Catalyst System | Reaction Type | Yield (%) | Selectivity (%) |

|---|---|---|---|

| TfOH + La(OTf)$$_3$$ | Friedel-Crafts Acylation | 87 | 99 |

| ZnCl$$_2$$ + Triethylamine | Reduction of Acid Chlorides | 65–70 | 85 |

| DMAP in Esterification | Yamaguchi-Type Reactions | 90+ | >95 |

The use of zinc chloride ($$ \text{ZnCl}_2 $$) as a Lewis acid in reductions of 3,5-dinitrobenzoyl chloride to benzyl alcohol derivatives highlights its utility in controlling nitro-group reactivity. Similarly, 4-dimethylaminopyridine (DMAP) facilitates esterification by stabilizing reactive intermediates, as seen in Yamaguchi reagent applications.

Solvent Effects on Reactivity and Yield

Solvent choice significantly impacts reaction kinetics and product distribution. Solvent-free conditions in Friedel-Crafts acylations minimize side reactions and improve yields by enhancing molecular collisions. Conversely, polar aprotic solvents like tetrahydrofuran (THF) and toluene are critical in reduction reactions. For instance, a mixture of THF and toluene in the reduction of 3,5-dinitrobenzoyl chloride to 3,5-dinitrobenzyl alcohol achieved yields exceeding 70%.

Key findings include:

- Solvent-Free Systems: Eliminate solvent recovery steps and reduce energy consumption, with yields comparable to traditional methods.

- THF/Toluene Mixtures: Enhance solubility of nitroaromatic intermediates, preventing premature precipitation and improving reaction homogeneity.

- Methanol Quenching: Post-reaction methanol addition precipitates byproducts, simplifying purification.

The table below contrasts solvent impacts on representative reactions:

| Solvent System | Reaction | Yield (%) | Key Advantage |

|---|---|---|---|

| Solvent-Free | Friedel-Crafts Acylation | 87 | Reduced side products |

| THF/Toluene | Borohydride Reduction | 70 | Improved intermediate solubility |

| Ethyl Acetate/Water | Extraction | N/A | Efficient phase separation |

Mechanochemical Approaches in Esterification

While mechanochemical methods (e.g., ball milling) are understudied for 2,4,6-trinitrobenzoyl chloride, emerging trends in green chemistry suggest potential applications. Traditional solution-phase esterifications, such as Yamaguchi’s protocol, require stoichiometric reagents and generate stoichiometric waste. Mechanochemical activation could circumvent these issues by enabling solvent-free, energy-efficient coupling. Preliminary studies on related compounds demonstrate that mechanical force accelerates reaction rates by orders of magnitude, though nitro group sensitivity to friction-induced heating remains a challenge.

Proposed advantages of mechanochemistry include:

- Waste Reduction: Eliminates solvent use and minimizes byproduct formation.

- Enhanced Selectivity: Controlled mechanical energy input may suppress undesired side reactions.

- Scalability: Simplified workflows compatible with continuous manufacturing.

Further research is needed to adapt these methods to nitroaromatic systems, particularly to address stability concerns during milling.

The synthetic chemistry of 2,4,6-trinitrobenzoyl chloride has evolved considerably in recent years, with particular emphasis on its application in heterocyclic ring formation. The compound's unique electronic properties, arising from the presence of three electron-withdrawing nitro groups positioned at the 2, 4, and 6 positions of the benzoyl ring system, create a highly electrophilic acyl chloride functionality that readily participates in nucleophilic addition and cyclization reactions [2]. This reactivity profile makes it an ideal candidate for the construction of complex polycyclic systems through cascade reactions involving multiple bond-forming events.

The strategic placement of nitro substituents on the aromatic ring significantly influences the reaction pathways available for heterocyclic synthesis. The electron-deficient nature of the aromatic system enhances the reactivity of the acyl chloride toward nucleophilic attack, while simultaneously providing sites for potential intramolecular cyclization through interactions with appropriately positioned nucleophilic centers [1]. These characteristics have been exploited in the development of novel synthetic methodologies for accessing both seven- and eight-membered heterocyclic systems.

Benzoannulated Seven-Membered Ring Systems

The preparation of benzoannulated seven-membered heterocycles from 2,4,6-trinitrobenzoyl chloride represents a significant advancement in macrocyclic synthesis methodology [1]. These systems are characterized by their fusion of a benzene ring with a seven-membered heterocyclic core, creating rigid molecular architectures with defined spatial arrangements. The synthetic approaches typically involve initial acylation reactions followed by intramolecular cyclization processes that capitalize on the activated nature of the trinitrobenzoyl system.

The formation of seven-membered rings through cyclization reactions presents unique challenges due to the inherent strain associated with medium-ring formation. However, the electronic activation provided by the trinitrobenzoyl moiety facilitates these otherwise difficult transformations by stabilizing transition states and intermediates through electronic delocalization. The resulting benzoannulated systems exhibit enhanced stability compared to their non-aromatic counterparts, making them attractive targets for pharmaceutical and materials science applications.

Triazolodiazepinone Derivatives

Triazolodiazepinone derivatives represent a particularly important class of seven-membered heterocycles accessible through 2,4,6-trinitrobenzoyl chloride chemistry. These compounds feature a fused triazole-diazepinone ring system that incorporates multiple nitrogen atoms within the seven-membered ring framework. The synthesis of these derivatives typically proceeds through multi-step sequences involving initial formation of hydrazine or semicarbazide intermediates, followed by cyclization reactions that exploit the electrophilic nature of the trinitrobenzoyl functionality.

The structural complexity of triazolodiazepinone systems arises from the presence of multiple heteroatoms and the potential for various substitution patterns around the seven-membered ring. These features contribute to their biological activity profiles and make them valuable scaffolds for drug discovery efforts. The synthetic methodology developed for accessing these compounds through 2,4,6-trinitrobenzoyl chloride precursors has demonstrated broad substrate scope and excellent functional group tolerance.

Recent synthetic developments have focused on optimizing reaction conditions to maximize yields and selectivity in triazolodiazepinone formation. Temperature control, solvent selection, and the use of appropriate bases have been identified as critical parameters for successful cyclization. The electron-withdrawing nature of the nitro substituents plays a crucial role in activating the carbonyl carbon toward nucleophilic attack, facilitating the ring-forming process under relatively mild conditions.

Oxazepinone Frameworks

Oxazepinone frameworks constitute another significant class of seven-membered heterocycles accessible through 2,4,6-trinitrobenzoyl chloride methodology. These systems feature a seven-membered ring containing both nitrogen and oxygen heteroatoms, typically arranged in a 1,4-oxazepinone or 1,5-oxazepinone configuration. The synthesis of oxazepinone derivatives often involves reactions between the trinitrobenzoyl chloride and appropriately functionalized amino alcohol or hydroxylamine precursors.

The formation of oxazepinone rings presents unique mechanistic considerations, as the cyclization process must accommodate both nitrogen and oxygen nucleophiles within the same molecular framework. The electronic properties of 2,4,6-trinitrobenzoyl chloride prove advantageous in these transformations, as the activated acyl chloride readily undergoes initial amide or ester formation, setting the stage for subsequent intramolecular cyclization through oxygen or nitrogen nucleophiles.

Structural analysis of oxazepinone derivatives reveals interesting conformational properties that arise from the mixed heteroatom composition of the seven-membered ring. The presence of oxygen atoms introduces different electronic and steric effects compared to all-nitrogen systems, leading to distinct reactivity patterns and potential biological activities. These structural features have made oxazepinone frameworks attractive targets for medicinal chemistry investigations.

Eight-Membered Macrocyclic Architectures

The extension of 2,4,6-trinitrobenzoyl chloride chemistry to eight-membered ring systems represents a natural progression in macrocyclic synthesis methodology. Eight-membered heterocycles present unique challenges related to conformational flexibility and ring strain considerations, but they also offer opportunities for accessing molecular architectures with distinct three-dimensional arrangements [1]. The synthetic approaches to these systems typically involve more complex cyclization strategies that may incorporate additional reactive centers or employ cascade reaction sequences.

The formation of eight-membered rings through cyclization reactions requires careful consideration of reaction thermodynamics and kinetics. The increased ring size compared to seven-membered systems generally results in reduced ring strain, but the cyclization process may be complicated by competing intermolecular reactions or alternative cyclization pathways. The electronic activation provided by the trinitrobenzoyl moiety proves particularly valuable in promoting these challenging ring-forming reactions.

Eight-membered macrocyclic architectures derived from 2,4,6-trinitrobenzoyl chloride have shown promise in various applications, including as scaffolds for bioactive compounds and as structural elements in materials science. The larger ring size provides greater conformational flexibility compared to smaller rings, potentially allowing for better accommodation of diverse substitution patterns and functional groups.

Oxazocin Derivatives

Oxazocin derivatives represent eight-membered heterocycles containing both nitrogen and oxygen atoms within the macrocyclic framework. These compounds are typically accessed through cyclization reactions involving 2,4,6-trinitrobenzoyl chloride and bifunctional nucleophiles capable of forming both carbon-nitrogen and carbon-oxygen bonds. The synthesis of oxazocin systems often requires careful optimization of reaction conditions to favor intramolecular cyclization over competing intermolecular processes.

The structural characteristics of oxazocin derivatives are influenced by the positioning of heteroatoms within the eight-membered ring and the nature of substituents attached to the macrocyclic framework. The presence of the trinitrobenzoyl moiety provides both electronic activation for cyclization reactions and a rigid aromatic component that can influence the overall conformation of the macrocyclic system. These features contribute to the unique properties exhibited by oxazocin derivatives in both chemical and biological contexts.

Mechanistic studies of oxazocin formation have revealed the importance of controlling the sequence of bond-forming events during cyclization. The initial reaction between 2,4,6-trinitrobenzoyl chloride and nucleophilic centers must be followed by appropriate positioning of additional reactive sites to enable ring closure. The electronic properties of the trinitrobenzoyl system facilitate these multi-step processes by providing sufficient activation energy for each transformation.

Diazocin-Based Systems

Diazocin-based systems represent eight-membered heterocycles containing two nitrogen atoms within the macrocyclic ring structure. These compounds are accessible through synthetic strategies that employ 2,4,6-trinitrobenzoyl chloride as a key building block in conjunction with diamine precursors or other nitrogen-containing reagents. The formation of diazocin rings often proceeds through sequential acylation and cyclization reactions that capitalize on the activated nature of the trinitrobenzoyl functionality.

The synthesis of diazocin derivatives presents unique challenges related to the proper positioning of nitrogen atoms within the eight-membered ring framework. The electronic properties of 2,4,6-trinitrobenzoyl chloride prove advantageous in these transformations, as the electron-withdrawing nitro groups enhance the electrophilicity of the acyl chloride and facilitate nucleophilic attack by nitrogen centers. The resulting intermediates are well-positioned for subsequent cyclization reactions that complete the macrocyclic framework.

Recent advances in diazocin synthesis have focused on developing more efficient cyclization protocols that minimize competing side reactions and maximize product yields. The use of appropriate protecting groups, careful control of reaction stoichiometry, and optimization of temperature and solvent conditions have all been identified as important factors in successful diazocin formation. The resulting compounds exhibit interesting structural and electronic properties that make them valuable targets for further chemical and biological investigations.